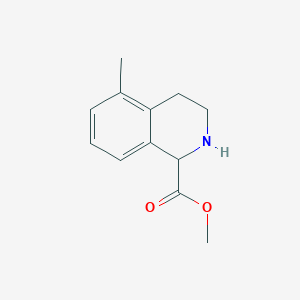

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” is a compound with the CAS Number: 1367666-62-3 . It has a molecular weight of 205.26 . It is in the form of oil .

Molecular Structure Analysis

The IUPAC name of the compound is “methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” and its InChI Code is "1S/C12H15NO2/c1-8-4-3-5-10-9 (8)6-7-13-11 (10)12 (14)15-2/h3-5,11,13H,6-7H2,1-2H3" .Physical And Chemical Properties Analysis

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” is an oil . It has a molecular weight of 205.26 . The compound is stored at a temperature of 4°C .科学的研究の応用

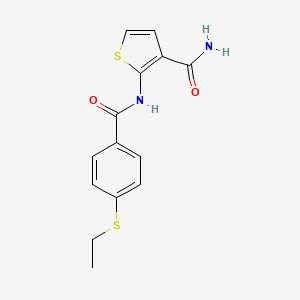

Antimicrobial Activity

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” has been used in the synthesis of 1,3,4-thiadiazole derivatives, which have shown potent antimicrobial activity . These derivatives have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .

Neuroprotection

This compound has been implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Antidepressant Properties

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” has been found to possess antidepressant properties . This makes it a potential candidate for further research in the field of mental health.

Anticonvulsant Properties

This compound has also been found to have anticonvulsant properties . This suggests that it could be used in the treatment of conditions such as epilepsy.

Anxiolytic Properties

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” has been found to have anxiolytic properties . This means it could potentially be used in the treatment of anxiety disorders.

Pro-cognitive Properties

This compound has been found to have pro-cognitive properties . This suggests that it could potentially be used to enhance cognitive function.

Interaction with Dopamine Receptors

“Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate” can interact with agonistic conformation of dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid as well as production of free radicals and shifts DA catabolism toward COMT-dependent O-methylation .

Inhibition of MAO Enzymes

This compound inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain . This could have implications for the treatment of various neurological disorders.

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用機序

Target of Action

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate, a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), is known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . It has been reported that 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a similar compound, acts as a reversible short-acting moderate inhibitor of monoamine oxidase A/B (MAO A/B) .

Mode of Action

The compound interacts with its targets, primarily the MAO A/B enzymes, and inhibits their activity . This inhibition can lead to an increase in the levels of monoamines in the brain, which can have various effects on neurological function and behavior .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the monoaminergic system. By inhibiting MAO A/B, the compound prevents the breakdown of monoamines, including dopamine, norepinephrine, and serotonin . This can lead to increased levels of these neurotransmitters in the brain, which can affect various neurological functions and processes .

Pharmacokinetics

Similar compounds like 1metiq have been shown to be enzymatically formed in the brain , suggesting that they may have good bioavailability and can cross the blood-brain barrier. More research is needed to fully understand the ADME properties of this compound.

Result of Action

The inhibition of MAO A/B and the subsequent increase in monoamine levels can have various effects on the brain. For example, 1MeTIQ has been shown to produce an antidepressant-like effect in rats . It also has neuroprotective properties, preventing the neurotoxic effects of certain endogenous neurotoxins .

特性

IUPAC Name |

methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNWOQPSYMXCDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCNC(C2=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2374216.png)

![1-[(Pyridin-2-ylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B2374226.png)

![tert-butyl N-ethyl-N-[(3-methylazetidin-3-yl)methyl]carbamate](/img/structure/B2374229.png)

![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2374230.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2374233.png)

![7-(Phenylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2374237.png)